4-(Methylamino)butyric acid hydrochloride

Catalog No.
S731850
CAS No.
6976-17-6
M.F
C5H12ClNO2
M. Wt
153.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Methylamino)butyric acid hydrochloride

CAS Number

6976-17-6

Product Name

4-(Methylamino)butyric acid hydrochloride

IUPAC Name

4-(methylamino)butanoic acid;hydrochloride

Molecular Formula

C5H12ClNO2

Molecular Weight

153.61 g/mol

InChI

InChI=1S/C5H11NO2.ClH/c1-6-4-2-3-5(7)8;/h6H,2-4H2,1H3,(H,7,8);1H

InChI Key

JMLHQRQZCMCQNJ-UHFFFAOYSA-N

SMILES

CNCCCC(=O)O.Cl

Canonical SMILES

CNCCCC(=O)O.Cl

The exact mass of the compound 4-(Methylamino)butyric acid hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 24931. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(Methylamino)butyric acid hydrochloride (CAS 6976-17-6) is a highly pure, N-methylated derivative of gamma-aminobutyric acid (GABA) supplied as a stable hydrochloride salt. Functioning as a critical building block in both solution-phase and solid-phase peptide synthesis, this compound introduces targeted steric hindrance and alters the hydrogen-bonding profile of downstream therapeutic peptides . With a sharp melting point of 124–126 °C and high aqueous solubility, it is widely procured as a pharmaceutical intermediate for the development of GABA uptake inhibitors, neuroactive agents, and specialized biochemical reference standards .

Substituting 4-(Methylamino)butyric acid hydrochloride with standard GABA or its zwitterionic free base introduces severe limitations in both synthesis and pharmacokinetics. Standard GABA lacks the N-methyl group, leaving an additional hydrogen bond donor that increases the polar surface area and restricts membrane permeability in resulting peptide sequences . Furthermore, unmodified GABA is highly susceptible to rapid enzymatic degradation, whereas the N-methylated analog provides steric shielding that enhances metabolic stability in neuropharmacological applications [1]. From a process chemistry perspective, attempting to use the free base of N-methyl-GABA complicates isolation and stoichiometry; the hydrochloride salt, by contrast, ensures precise molar equivalents for coupling reactions and allows for highly efficient purification via simple cryoprecipitation.

Polar Surface Area and Hydrogen-Bonding Profile

N-methylation fundamentally alters the physicochemical properties of the aminobutyric acid scaffold. 4-(Methylamino)butyric acid possesses a Topological Polar Surface Area (TPSA) of 49.3 Ų and 2 hydrogen bond donors, compared to standard GABA which has a TPSA of 63.3 Ų and 3 hydrogen bond donors . This reduction in polarity and hydrogen-bonding capacity is critical when synthesizing peptide therapeutics or neuroactive drugs that must cross the blood-brain barrier [1].

Evidence DimensionTopological Polar Surface Area (TPSA) and H-Bond Donors
Target Compound DataN-Methyl-GABA (TPSA: 49.3 Ų, 2 H-bond donors)
Comparator Or BaselineGABA (TPSA: 63.3 Ų, 3 H-bond donors)
Quantified Difference14.0 Ų reduction in TPSA and removal of 1 H-bond donor
ConditionsIn silico physicochemical profiling of the free amine scaffolds

A lower polar surface area and reduced hydrogen-bonding capacity directly correlate with improved membrane permeability and oral bioavailability in drug design.

Thermal Stability and Process Melting Point

The hydrochloride salt form of N-methyl-GABA exhibits distinct thermal behavior that aids in quality control and process handling. 4-(Methylamino)butyric acid hydrochloride has a sharp, well-defined melting point of 124–126 °C . In contrast, the zwitterionic free base of N-methyl-GABA melts higher at 150–152 °C, and standard unmodified GABA melts at approximately 202 °C with decomposition. The lower, non-degradative melting point of the HCl salt facilitates easier handling and formulation in temperature-sensitive synthetic steps.

Evidence DimensionMelting Point
Target Compound Data4-(Methylamino)butyric acid hydrochloride (124–126 °C)
Comparator Or BaselineUnmodified GABA (~202 °C, with decomposition)
Quantified DifferenceLowered melting point by ~76 °C, avoiding thermal decomposition during phase transitions
ConditionsStandard atmospheric pressure thermal analysis

A sharp, lower melting point without decomposition provides a reliable benchmark for incoming material quality control and ensures stability during formulation.

Isolation Efficiency and Scalability

When synthesized via the acid hydrolysis of N-methyl-2-pyrrolidone (NMP), the hydrochloride salt of 4-(methylamino)butyric acid offers vastly superior isolation metrics compared to the free base. The HCl salt can be directly cryoprecipitated from cold acetone, achieving total yields of approximately 90%. Attempting to isolate the zwitterionic free base requires complex, time-consuming ion-exchange chromatography, which is difficult to scale and significantly increases procurement costs for the final building block .

Evidence DimensionDownstream Isolation Yield and Method
Target Compound DataHCl Salt (~90% yield via direct acetone cryoprecipitation)
Comparator Or BaselineFree Base (Requires low-yield, low-throughput ion-exchange chromatography)
Quantified DifferenceElimination of chromatographic purification steps while maintaining ≥99% purity
ConditionsIndustrial-scale hydrolysis of N-methyl-2-pyrrolidone (NMP) in concentrated HCl

Direct precipitation of the salt drastically reduces downstream purification costs, making it the economically viable choice for bulk pharmaceutical manufacturing.

Solid-Phase and Solution-Phase Peptide Synthesis

Leveraging its reduced hydrogen-bond donor count and lower polar surface area, this compound is heavily procured for incorporating N-methylated residues into peptide sequences. This modification restricts conformational flexibility and enhances the proteolytic stability of peptide drug candidates .

Synthesis of GABA Uptake (GAT) Inhibitors

The compound serves as a direct precursor for the development of lipophilic GABA analogues. Its N-methyl group increases the potency of resulting derivatives against synaptosomal GABA transporters (e.g., mGAT1-4), making it essential for synthesizing antiepileptic and anxiolytic pharmaceutical intermediates [1].

Neuropharmacological Reference Standards

Due to its precise stoichiometry and high aqueous solubility, the hydrochloride salt is utilized as a reliable reference standard in GABA receptor binding assays. It allows researchers to map the steric requirements and binding affinities of GABA-A and GABA-B receptors without the rapid enzymatic degradation seen with standard GABA [2].

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6976-17-6

Dates

Last modified: 08-15-2023

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